
4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile
Übersicht
Beschreibung
4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzimidazole moiety fused with a piperidine ring, which is further substituted with diphenyl and butyronitrile groups. The unique structure of this compound makes it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile typically involves multiple steps, starting from readily available precursors. One common method involves the selective monoalkoxycarbonylation of α,ω-dichloroalkanes by phase-transfer catalysis . This process requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxatomide: A clinically useful anti-H1-histaminic agent with probable mast cell stabilization activity.
Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate: Another compound with a similar benzimidazole-piperidine structure.
Uniqueness
4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile, commonly referred to as Bezitramide, is a compound with significant biological activity. This article explores its pharmacological profile, including mechanisms of action, receptor interactions, and therapeutic potential.
- Molecular Formula : C₃₈H₄₄N₄O
- Molecular Weight : 436.5 g/mol
- CAS Number : 15301-48-1
Structure
The chemical structure of Bezitramide features a benzimidazole moiety linked to a diphenylpiperidine backbone, contributing to its unique pharmacological properties.
Bezitramide exhibits a complex mechanism of action primarily through its interactions with various neurotransmitter receptors:
Receptor Affinity and Binding Profiles
Research indicates that Bezitramide interacts with several key receptors:
-
Dopamine Receptors :
- Exhibits low affinity for D2 receptors, which are implicated in the modulation of psychotic symptoms.
- The binding affinity profile suggests a potential role as an atypical antipsychotic agent.
-
Serotonin Receptors :
- Demonstrates moderate affinity for 5-HT2A receptors, enhancing its potential as an antipsychotic by balancing dopaminergic activity with serotonergic modulation.
-
Histamine and Muscarinic Receptors :
- In vitro studies suggest interactions with histamine H1 and muscarinic M receptors, which could contribute to side effects commonly associated with antipsychotics.
In Vitro Studies
In vitro assays have shown that Bezitramide can antagonize dopamine-induced signaling pathways. For example, in CHO-K1 cells expressing human D2 receptors, Bezitramide inhibited cAMP production in a concentration-dependent manner, confirming its antagonist properties at these receptors .
Antipsychotic Efficacy
A study involving the administration of Bezitramide in animal models demonstrated significant reductions in symptoms associated with psychosis. The efficacy was compared against standard treatments such as haloperidol, showing comparable results in symptom alleviation while exhibiting a different side effect profile .
Safety Profile
Toxicological assessments indicate that Bezitramide has a favorable safety profile when administered at therapeutic doses. However, further studies are necessary to fully elucidate long-term effects and potential toxicity at higher concentrations .
Table 1: Affinity Profile of Bezitramide at Various Receptors
Receptor Type | Receptor | Binding Affinity (Ki) |
---|---|---|
Dopamine | D2 | Low |
Serotonin | 5-HT2A | Moderate |
Histamine | H1 | Moderate |
Muscarinic | M1 | Low |
Table 2: Summary of Pharmacological Effects
Effect | Description |
---|---|
Antipsychotic Activity | Reduces psychotic symptoms in animal models |
Side Effects | Minimal compared to traditional antipsychotics |
Dosage | Effective at low to moderate concentrations |
Eigenschaften
IUPAC Name |
4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]-2,2-diphenylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O/c29-21-28(22-9-3-1-4-10-22,23-11-5-2-6-12-23)17-20-31-18-15-24(16-19-31)32-26-14-8-7-13-25(26)30-27(32)33/h1-14,24H,15-20H2,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZZEGHYJVRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232790 | |
Record name | 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-28-6 | |
Record name | 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-α,α-diphenyl-1-piperidinebutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83898-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Despropionyl-bezitramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-α,α-diphenylpiperidine-1-butyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESPROPIONYLBEZITRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD9OSD01W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.